molecular formula C9H14O6 B577206 dimethyl (E)-4,4-dimethoxypent-2-enedioate CAS No. 13131-26-5

dimethyl (E)-4,4-dimethoxypent-2-enedioate

Cat. No.: B577206
CAS No.: 13131-26-5
M. Wt: 218.205
InChI Key: YNMIYPRVILZJAG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dimethyl (E)-4,4-dimethoxypent-2-enedioate is an organic compound with the molecular formula C9H14O6 It is a derivative of pentenedioic acid, featuring two methoxy groups and two ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (E)-4,4-dimethoxypent-2-enedioate typically involves the esterification of 4,4-dimethoxy-2-pentenedioic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Another method involves the transesterification of dimethyl 4,4-dimethoxy-2-pentenedioate with methanol. This reaction can be catalyzed by bases such as sodium methoxide or by acidic catalysts like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts in packed bed reactors is also common, as it facilitates the separation of the catalyst from the product.

Chemical Reactions Analysis

Types of Reactions

dimethyl (E)-4,4-dimethoxypent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of substituted esters.

    Hydrolysis: Generates carboxylic acids.

Scientific Research Applications

dimethyl (E)-4,4-dimethoxypent-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester substrates.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of dimethyl (E)-4,4-dimethoxypent-2-enedioate involves its interaction with various molecular targets. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The methoxy groups can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,3-dimethoxy-2-butenedioate
  • Dimethyl 2,4-dimethoxy-2-butenedioate
  • Dimethyl 2,5-dimethoxy-2-butenedioate

Uniqueness

dimethyl (E)-4,4-dimethoxypent-2-enedioate is unique due to its specific substitution pattern and the presence of both methoxy and ester groups. This combination of functional groups imparts distinct reactivity and chemical properties, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

13131-26-5

Molecular Formula

C9H14O6

Molecular Weight

218.205

IUPAC Name

dimethyl (E)-4,4-dimethoxypent-2-enedioate

InChI

InChI=1S/C9H14O6/c1-12-7(10)5-6-9(14-3,15-4)8(11)13-2/h5-6H,1-4H3/b6-5+

InChI Key

YNMIYPRVILZJAG-AATRIKPKSA-N

SMILES

COC(=O)C=CC(C(=O)OC)(OC)OC

Origin of Product

United States

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